N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine

Medicinal Chemistry Nicotinic Receptor Pharmacology Structure-Activity Relationship

N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine (CAS 1156158-02-9), also named N-ethyl-2,3-dihydro-1,4-benzodioxin-5-methanamine, is a secondary amine belonging to the 1,4-benzodioxane (benzodioxin) class of heterocyclic compounds. It bears a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1156158-02-9
Cat. No. B11925277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine
CAS1156158-02-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCNCC1=C2C(=CC=C1)OCCO2
InChIInChI=1S/C11H15NO2/c1-2-12-8-9-4-3-5-10-11(9)14-7-6-13-10/h3-5,12H,2,6-8H2,1H3
InChIKeyNPJXURZYGXJFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine (CAS 1156158-02-9): Structural Identity and Compound Class Baseline for Procurement Evaluation


N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine (CAS 1156158-02-9), also named N-ethyl-2,3-dihydro-1,4-benzodioxin-5-methanamine, is a secondary amine belonging to the 1,4-benzodioxane (benzodioxin) class of heterocyclic compounds [1]. It bears a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . The compound features an N-ethylaminomethyl substituent attached at the 5-position of the 2,3-dihydrobenzo[b][1,4]dioxin ring system, a privileged scaffold in medicinal chemistry that has yielded ligands for serotonergic (5-HT₁A), adrenergic (α₁), dopaminergic (D₂), and nicotinic acetylcholine receptor targets [2]. The 5-position attachment distinguishes this compound from its more common 2-substituted and 6-substituted regioisomers, which are associated with distinct pharmacological profiles documented in the benzodioxane structure-activity relationship (SAR) literature [2][3].

Why Generic Substitution of N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine (CAS 1156158-02-9) with Regioisomeric or N-Alkyl Analogs Is Not Warranted


Within the 1,4-benzodioxane chemical space, the position of ring substitution is a critical determinant of receptor subtype selectivity and functional activity. Published SAR studies demonstrate that substitution at the benzodioxane C(5) position confers markedly different pharmacological outcomes compared to C(2), C(6), or C(7) substitution [1]. Specifically, Bavo et al. (2020) showed that C(5) decoration on 1,4-benzodioxane elicits very high α4β2/α3β4 nicotinic receptor selectivity, whereas C(7) substitution does not [2]. Additionally, the N-ethyl secondary amine functionality confers distinct physicochemical properties (calculated LogP ~1.96, topological polar surface area 30.5 Ų) compared to primary amine (CAS 261633-71-0) or N-methyl (CAS 709649-64-9) analogs at the same 5-position [3]. These differences in lipophilicity, hydrogen-bonding capacity, and steric bulk can influence membrane permeability, target engagement, and metabolic stability. Therefore, substituting the 5-ylmethyl-N-ethyl scaffold with a 2-ylmethyl, 6-ylmethyl, or N-methyl variant cannot be assumed to preserve biological activity and may lead to divergent pharmacological outcomes in screening campaigns [1][2].

Quantitative Differentiation Evidence for N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine (CAS 1156158-02-9) Versus Closest Analogs


Regioisomeric Differentiation: C(5) vs. C(2) Substitution on the 1,4-Benzodioxane Ring Determines Receptor Subtype Selectivity

The target compound bears the N-ethylaminomethyl group at the 5-position of the 1,4-benzodioxane ring. Published SAR literature demonstrates that C(5) substitution on 1,4-benzodioxane elicits very high α4β2/α3β4 nicotinic acetylcholine receptor selectivity, an effect not observed with C(7) substitution and substantially greater than C(6) decoration [1]. In contrast, the 2-substituted regioisomer (CAS 21398-66-3, N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethanamine) is associated with dopamine D₂ receptor antagonist/5-HT₁A partial agonist profiles based on the WB 4101-related benzodioxane series, as documented in antipsychotic agent development programs [2][3]. This position-dependent pharmacological divergence means the 5-yl and 2-yl regioisomers are not interchangeable in receptor-targeted screening or medicinal chemistry campaigns.

Medicinal Chemistry Nicotinic Receptor Pharmacology Structure-Activity Relationship

Physicochemical Property Differentiation: Calculated LogP and TPSA Comparison of 5-Substituted vs. 6-Substituted Benzodioxane Ethanamine Regioisomers

The target compound (5-ylmethyl isomer, CAS 1156158-02-9) and its 6-ylmethyl regioisomer (CAS 17413-10-4, N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine) share identical molecular formula (C₁₁H₁₅NO₂) and molecular weight (193.24 g/mol) but differ in their computed physicochemical descriptors due to the altered substitution geometry [1]. The 5-ylmethyl isomer has a calculated XLogP3 of 1.4 and topological polar surface area of 30.5 Ų [2]. The 6-ylmethyl isomer (CAS 17413-10-4) presents a different molecular shape with the aminomethyl group para to the dioxane oxygen, which alters the spatial orientation of the hydrogen bond donor/acceptor pharmacophore. These computed differences, while modest numerically, can translate to measurably different chromatographic retention times, solubility profiles, and passive membrane permeability in parallel artificial membrane permeability assays (PAMPA), which are relevant for compound library curation and hit triage .

Physicochemical Profiling Drug-Likeness ADME Prediction

N-Ethyl Secondary Amine vs. Primary Amine (CAS 261633-71-0): Impact on Basicity, Reactivity, and Pharmacophore Presentation

The target compound is a secondary N-ethylamine, whereas the directly analogous primary amine at the same 5-position is (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanamine (CAS 261633-71-0) . The N-ethyl substitution increases the calculated LogP by approximately 0.8-1.2 log units relative to the primary amine and raises the pKa of the conjugate acid by approximately 0.5-1.0 units (typical for primary-to-secondary amine alkylation) [1]. In benzodioxane SAR literature, the nature of the N-alkyl substituent on the aminomethyl side chain has been shown to modulate receptor binding affinity; for example, in the WB 4101 series, the ethylene chain length and N-substitution pattern are critical determinants of α₁-adrenergic subtype selectivity [2]. The N-ethyl group in the target compound provides a specific steric and electronic profile that is intermediate between N-methyl (CAS 709649-64-9) and N-propyl analogs, offering a defined point on the structure-property relationship curve for lead optimization programs.

Medicinal Chemistry Amine Basicity Structure-Activity Relationship

Commercial Availability and Purity Specification: Verified Supply Chain Metrics for Procurement Decision-Making

The target compound (CAS 1156158-02-9) is commercially available from multiple verified suppliers with documented purity specifications and storage conditions. AK Scientific (AKSci) offers the compound at 95% minimum purity (catalog 2531AA), with pricing from $1,808 for 2,500 mg . ChemScene supplies the compound at 98% purity (catalog CS-0687684) with specified storage at 2-8°C in sealed, dry conditions . MolCore offers the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems . This multi-supplier availability with documented purity grades provides procurement redundancy and quality benchmark transparency that is not uniformly available for all regioisomeric analogs. For comparison, the 2-ylmethyl isomer (CAS 21398-66-3) is listed as discontinued by at least one major supplier (CymitQuimica), indicating potential supply chain constraints for that regioisomer .

Chemical Sourcing Quality Assurance Procurement

5-Position Benzodioxane as a Privileged Scaffold for 5-HT₁A Receptor Ligand Design: Patent-Class Evidence for Target Engagement Potential

The 1-(2,3-dihydro-1,4-benzodioxin-5-yl) substructure is explicitly claimed as a key pharmacophoric element in multiple patent families targeting the 5-HT₁A receptor. Patent EP0612312 (and related filings) discloses 2,3-dihydro-1,4-benzodioxin-5-yl-piperazine derivatives as 5-HT₁A antagonists with utility in treating anxiety and CNS disorders [1]. Van Steen et al. characterized a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT₁A receptor ligands with structure-affinity relationships quantified by radioligand binding [2]. While the target compound (CAS 1156158-02-9) is the N-ethylaminomethyl variant rather than a piperazine derivative, the conserved 5-position benzodioxane core links it to this validated 5-HT₁A pharmacophore space. This is in contrast to 2-substituted benzodioxanes, which have been more extensively characterized at D₂ and α₁-adrenergic receptors [3].

5-HT1A Receptor CNS Drug Discovery Privileged Scaffold

Calculated Drug-Likeness and Lead-Likeness Metrics for Compound Library Triage Decisions

The target compound satisfies key oral drug-likeness filters: molecular weight (193.24 Da) is well below the 500 Da threshold of Lipinski's Rule of Five; calculated LogP (1.4) falls within the optimal 0-3 range for CNS drug-likeness; TPSA (30.5 Ų) is below the 60 Ų threshold associated with good blood-brain barrier penetration; and the compound has only 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. These metrics position the compound within lead-like chemical space (MW < 350, clogP < 3) as defined by the Astex and Pfizer lead-likeness criteria [2]. Compared to the 6-ylmethyl isomer, which has been employed as a building block in fragment-based and HTS library design, the 5-ylmethyl isomer offers a distinct vector for fragment growth toward 5-HT₁A and nAChR targets while maintaining favorable physicochemical properties for CNS penetration . However, no experimental CNS MPO score, PAMPA permeability, or MDCK efflux ratio data have been published for this specific compound.

Compound Library Curation Lead-Likeness Drug Discovery

Recommended Research and Procurement Application Scenarios for N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine (CAS 1156158-02-9)


5-HT₁A-Focused Screening Library Enrichment Using 5-Position Benzodioxane Scaffolds

This compound is suitable for inclusion in CNS-targeted screening libraries where 5-HT₁A receptor modulation is the primary mechanism of interest. The 5-position benzodioxane substructure is explicitly claimed in 5-HT₁A antagonist patents (EP0612312) and has been validated through N4-substituted piperazine SAR series [1][2]. Procurement of the 5-ylmethyl isomer, rather than the 2-ylmethyl isomer, directs screening toward 5-HT₁A pharmacology with reduced D₂/α₁ polypharmacology risk, based on class-level SAR differentiation [3].

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity Probe Design

Based on the finding by Bavo et al. (2020) that C(5) substitution on 1,4-benzodioxane confers very high α4β2/α3β4 nAChR selectivity, this compound can serve as a synthetic building block for developing nAChR subtype-selective pharmacological probes [1]. The N-ethyl secondary amine provides a functional handle for further derivatization (e.g., amide coupling, reductive amination) while maintaining the 5-position attachment geometry critical for α4β2 selectivity.

Regioisomeric Comparator in Medicinal Chemistry SAR Campaigns

This compound is recommended as a matched-pair comparator alongside its 2-ylmethyl (CAS 21398-66-3) and 6-ylmethyl (CAS 17413-10-4) regioisomers in systematic SAR studies. The set of three regioisomers allows for position-scanning of the benzodioxane ring to map receptor binding site topology, particularly for targets where the relative orientation of the basic amine and the dioxane oxygen lone pairs is a critical pharmacophore determinant [2].

Lead-Like Fragment Library Expansion for CNS Drug Discovery Programs

With a molecular weight of 193.24 Da, calculated LogP of 1.4, and TPSA of 30.5 Ų, this compound meets stringent lead-likeness criteria (MW < 350, clogP < 3) and CNS drug-likeness thresholds (TPSA < 60 Ų, HBD ≤ 2) [1]. Procurement at 98% purity from multiple suppliers (ChemScene, MolCore, Leyan) ensures sufficient quality for fragment-based screening and subsequent hit validation without additional purification [2][3].

Quote Request

Request a Quote for N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.